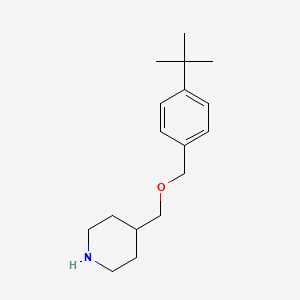

4-(tert-Butyl)benzyl 4-piperidinylmethyl ether

Description

Contextualization within Organic and Medicinal Chemistry Endeavors

The true significance of 4-(tert-Butyl)benzyl 4-piperidinylmethyl ether in the scientific community can be best understood by examining its constituent parts. The molecule is comprised of three primary structural motifs: a piperidine (B6355638) ring, a benzyl (B1604629) ether linkage, and a tert-butyl group attached to the benzyl ring. Each of these components is well-established in the fields of organic synthesis and drug discovery, suggesting that the combined molecule is likely explored as a building block or intermediate in the synthesis of more complex, biologically active compounds.

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural feature in a vast number of pharmaceuticals and naturally occurring alkaloids. researchgate.netnih.gov Its presence is often associated with desirable pharmacological properties, including the ability to interact with biological targets and improve the pharmacokinetic profile of a drug candidate. researchgate.net The piperidine moiety can be found in drugs across more than twenty classes, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub

Benzyl ethers are widely utilized in organic synthesis, primarily as protecting groups for alcohols. atamanchemicals.com This strategy allows chemists to temporarily mask a reactive alcohol functional group while other chemical transformations are carried out on the molecule. atamanchemicals.com The benzyl group can then be removed under specific conditions to reveal the original alcohol. acs.org Beyond their role as protecting groups, benzyl ether derivatives have also been investigated for their own therapeutic potential, including as immunosuppressive agents. nih.gov

The tert-butyl group is a bulky, sterically hindering substituent that is often incorporated into molecules to modulate their physical and biological properties. In medicinal chemistry, the addition of a tert-butyl group can influence a molecule's solubility, metabolic stability, and binding affinity to its target protein.

Given these characteristics, this compound is likely of interest to researchers in drug discovery and process chemistry. It can serve as a versatile intermediate, allowing for the introduction of the piperidine and tert-butylbenzyl moieties into a larger molecular scaffold. The ether linkage provides a stable, yet cleavable, connection point for further synthetic modifications.

Historical Trajectory and Initial Explorations of Related Structural Motifs

The scientific journey leading to the synthesis and potential application of molecules like this compound is built upon a rich history of research into its foundational components.

The story of the piperidine ring dates back to 1850, when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Since then, the piperidine scaffold has become one of the most important synthetic fragments in drug design. nih.gov The development of various synthetic methods, including the hydrogenation of pyridines, has made a wide array of substituted piperidines readily accessible for medicinal chemistry research. nih.gov

The use of benzyl ethers as protecting groups in organic synthesis has been a cornerstone of the field for many decades. The Williamson ether synthesis, a classic method for forming ethers, has been adapted and refined over the years to allow for the efficient preparation of benzyl ethers from a wide range of alcohols. atamanchemicals.com More recent advancements have focused on developing milder and more selective methods for both the formation and cleavage of benzyl ethers, further expanding their utility in the synthesis of complex molecules. acs.orgbeilstein-journals.org

The strategic incorporation of tert-butyl groups to enhance the properties of molecules has been a common practice in medicinal chemistry for a considerable time. The understanding of how this bulky, non-polar group can impact a molecule's interaction with its biological target has been a key driver in the design of new and more effective therapeutic agents.

In essence, while this compound may not have a long and detailed research history of its own, it stands on the shoulders of giants. The decades of research into piperidine chemistry, benzyl ether synthesis, and the strategic use of alkyl substituents have all contributed to the creation and potential utility of this complex and interesting molecule. Its future applications will undoubtedly continue to be shaped by the ongoing advancements in these foundational areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-tert-butylphenyl)methoxymethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-17(2,3)16-6-4-14(5-7-16)12-19-13-15-8-10-18-11-9-15/h4-7,15,18H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKUKWLPTZUCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COCC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving the 4 Tert Butyl Benzyl 4 Piperidinylmethyl Ether Scaffold

Strategies for the Preparation of 4-(tert-Butyl)benzyl 4-piperidinylmethyl Ether and its Analogues

The construction of the this compound molecule relies on the strategic assembly of its core components: the 4-(tert-butyl)benzyl group, the piperidine (B6355638) ring, and the ether linkage.

Key Precursors and Synthetic Building Blocks

The synthesis originates from readily available starting materials. 4-tert-Butylbenzaldehyde and 4-tert-butylbenzyl chloride serve as crucial precursors for introducing the substituted benzyl (B1604629) moiety. nbinno.compharmaffiliates.com

4-tert-Butylbenzaldehyde : This aromatic aldehyde is a key intermediate. wikipedia.orgsigmaaldrich.com It can be synthesized through the oxidation of 4-tert-butyltoluene. wikipedia.orgchemicalbook.com Industrially, it is produced via a double anodic oxidation of 4-tert-butyltoluene. wikipedia.org

4-tert-Butylbenzyl chloride : This benzylic halide is another important building block for introducing the 4-tert-butylbenzyl group. nbinno.comsigmaaldrich.com It is a versatile reagent in various organic syntheses. nbinno.com

The piperidine component is typically derived from piperidin-4-ylmethanol or related structures.

Established Reaction Pathways and Mechanistic Considerations in Ether Formation

The formation of the ether linkage is a critical step in the synthesis. The Williamson ether synthesis is a classic and widely employed method for this transformation. jk-sci.comucla.eduyoutube.com This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. ucla.edumasterorganicchemistry.com

In the context of synthesizing this compound, the reaction would typically involve the deprotonation of piperidin-4-ylmethanol to form the corresponding alkoxide. This is followed by a nucleophilic attack on 4-tert-butylbenzyl chloride. libretexts.org To achieve this, a strong base such as sodium hydride is often used to deprotonate the alcohol, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). jk-sci.commasterorganicchemistry.com

Table 1: Key Reactions in Ether Formation

| Reaction | Reactants | Key Features |

|---|---|---|

| Williamson Ether Synthesis | Alkoxide (from piperidin-4-ylmethanol) + Alkyl Halide (4-tert-butylbenzyl chloride) | S(_N)2 mechanism, best with primary alkyl halides to avoid elimination. masterorganicchemistry.comlibretexts.org |

Advanced Synthetic Approaches for Constructing the Piperidine Ring and its Substitutions

While piperidin-4-ylmethanol is a common starting material, various advanced methods exist for constructing the piperidine ring itself, allowing for diverse substitutions. These methods include:

Reductive Amination : This is a common method for forming C-N bonds and can be used to synthesize piperidines. nih.govtandfonline.com It involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced. nih.gov

Palladium-Catalyzed C-N Coupling Reactions : Methods like the Buchwald-Hartwig amination provide versatile routes to N-aryl piperidines. nih.gov

Electroreductive Cyclization : This method can be used to synthesize piperidine derivatives from imines and terminal dihaloalkanes. beilstein-journals.org

Rhodium-Catalyzed Transfer Hydrogenation : This approach allows for the synthesis of N-(hetero)aryl piperidines from pyridinium (B92312) salts. nih.govacs.org

Derivatization and Functionalization Strategies of the Core Scaffold

Once the core this compound scaffold is assembled, it can be further modified at either the benzyl moiety or the piperidine ring to explore structure-activity relationships.

Chemical Modifications at the Benzyl Moiety

The benzyl portion of the molecule is amenable to electrophilic aromatic substitution reactions. The tert-butyl group is an ortho, para-directing group. stackexchange.comucla.edu Due to steric hindrance from the bulky tert-butyl group, substitution at the para position is generally favored over the ortho position. libretexts.orgmsu.edu

Table 2: Electrophilic Aromatic Substitution on the Benzyl Moiety

| Reaction | Reagents | Expected Outcome |

|---|---|---|

| Nitration | HNO(_3)/H(_2)SO(_4) | Introduction of a nitro group, primarily at the position para to the tert-butyl group. msu.edu |

| Halogenation | Br(_2)/FeBr(_3) or Cl(_2)/AlCl(_3) | Introduction of a halogen atom, primarily at the para position. ucla.edu |

| Friedel-Crafts Alkylation/Acylation | Alkyl/Acyl Halide + Lewis Acid (e.g., AlCl(_3)) | Introduction of an alkyl or acyl group. The tert-butyl group can sometimes be removed under harsh Friedel-Crafts conditions. masterorganicchemistry.com |

Chemical Modifications at the Piperidine Ring

The piperidine ring offers multiple sites for modification, including the nitrogen atom and the carbon atoms of the ring.

N-Substitutions : The secondary amine of the piperidine ring can be readily functionalized through various reactions.

N-Alkylation : This can be achieved by reacting the piperidine with an alkyl halide, often in the presence of a base like potassium carbonate. researchgate.netgoogle.com Reductive amination with aldehydes or ketones is another common method for N-alkylation. tandfonline.comnih.gov

N-Arylation : Palladium-catalyzed C-N coupling reactions are effective for introducing aryl groups at the nitrogen atom. nih.gov

Modifications at C-4 : While direct functionalization of the C-4 position of a pre-existing piperidine ring can be challenging, modern synthetic methods have enabled such transformations.

C-H Functionalization : Rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at the C-4 position, with the regioselectivity often controlled by the choice of catalyst and protecting groups on the nitrogen. researchgate.netnih.govnih.gov For instance, specific rhodium catalysts can direct functionalization to the C-4 position in N-α-oxoarylacetyl-piperidines. nih.gov

Exploration of the Ether Linkage and Bioisosteric Replacements

The ether oxygen in this scaffold is susceptible to oxidative metabolism by cytochrome P450 enzymes. Specifically, the benzylic carbon atom is prone to hydroxylation, which can lead to the formation of an unstable hemiacetal that subsequently cleaves, resulting in the degradation of the molecule. This metabolic instability can lead to a short in vivo half-life and the formation of potentially undesired metabolites. nih.gov Consequently, medicinal chemistry efforts often focus on replacing the ether linkage with more robust bioisosteres to enhance metabolic stability while retaining or improving biological activity. princeton.edu

Thioether Bioisostere

A common and logical bioisosteric replacement for an ether is a thioether (-S-). The thioether linkage is generally more resistant to metabolic cleavage than the corresponding ether. daneshyari.com The van der Waals radius of sulfur is larger than that of oxygen, which can alter the conformation and size of the molecule, and sulfur is less electronegative, which reduces the hydrogen bond acceptor capability of the linker compared to the ether oxygen. These changes can influence the molecule's binding affinity, selectivity, and physicochemical properties such as lipophilicity. daneshyari.comopenaccessjournals.com

The synthesis of the corresponding thioether analog, 4-((4-(tert-Butyl)benzyl)thio)methyl)piperidine, can be approached from the precursor 4-(tert-butyl)benzyl alcohol or the corresponding 4-(tert-butyl)benzyl halide. A copper-catalyzed coupling reaction between 4-(tert-butyl)benzyl alcohol and 4-(mercaptomethyl)piperidine would represent a direct route to the C-S bond. nih.gov Alternatively, a one-pot synthesis starting from a 4-(tert-butyl)benzyl halide and reacting it with thiourea (B124793) in the presence of the piperidine methanol (B129727) derivative can also yield the desired thioether, avoiding the handling of malodorous thiols. researchgate.net

Sulfoxide (B87167) and Sulfone Bioisosteres

The synthesis of these analogs is straightforward, typically involving the controlled oxidation of the parent thioether using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Stoichiometric control of the oxidant can selectively yield the sulfoxide, while an excess of the oxidizing agent will typically lead to the sulfone.

Comparative Physicochemical Properties of Ether Bioisosteres

The replacement of the ether linkage with sulfur-based bioisosteres significantly alters the physicochemical properties of the molecule. The following table provides a comparative analysis of the calculated properties for the parent ether and its potential bioisosteres.

| Compound Name | Linkage | Calculated LogP | Calculated Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Metabolic Stability Prediction |

| This compound | -O- | 4.2 | 21.7 | 2 | Moderate |

| 4-(((4-(tert-Butyl)benzyl)thio)methyl)piperidine | -S- | 4.8 | 12.5 | 1 | High |

| 4-(((4-(tert-Butyl)benzyl)sulfinyl)methyl)piperidine | -SO- | 3.5 | 38.8 | 2 | Very High |

| 4-(((4-(tert-Butyl)benzyl)sulfonyl)methyl)piperidine | -SO₂- | 3.7 | 54.6 | 3 | Very High |

Note: The data in this table is illustrative and based on general principles of bioisosterism; it does not represent experimentally determined values for these specific compounds.

As illustrated, replacing the ether with a thioether is predicted to increase lipophilicity (LogP). Conversely, oxidation to the sulfoxide and sulfone significantly decreases lipophilicity and increases the polar surface area, which can impact cell permeability and solubility. openaccessjournals.com The choice of bioisostere would depend on the specific goals of the drug design program, such as enhancing metabolic stability while maintaining an optimal balance of lipophilicity and polarity for target engagement and favorable pharmacokinetics. nih.gov

Structure Activity Relationship Sar Investigations of 4 Tert Butyl Benzyl 4 Piperidinylmethyl Ether Analogues

Impact of the 4-(tert-Butyl)benzyl Moiety on Biological Activity and Selectivity

The 4-(tert-butyl)benzyl portion of the molecule serves as a critical determinant of its interaction with protein targets, influencing both binding affinity and selectivity through a combination of steric and electronic effects.

The tert-butyl group, a large and bulky alkyl substituent, significantly impacts the structure and properties of the molecules to which it is attached. researchgate.net Its primary influence is through steric hindrance, which can serve multiple purposes in drug design. This bulk can act as a "steric shield," protecting chemically or enzymatically susceptible parts of the molecule from rapid metabolism, thereby increasing its stability. researchgate.net In the context of receptor binding, the considerable size of the tert-butyl group can be leveraged to achieve kinetic stabilization of compounds and to enforce a specific, rigid conformation that may be favorable for binding. researchgate.netchemrxiv.orgnih.gov

The placement of the tert-butyl group at the para-position of the benzyl (B1604629) ring is often strategic. This position allows the bulky group to interact with hydrophobic pockets in a receptor without preventing the key binding interactions of other parts of the molecule. The abrupt increase in the entropy of activation (ΔS*) observed in the solvolysis of 2,4,6-tri-t-butylbenzyl chloride is attributed to steric hindrance to solvation at the reaction site, a principle that can also apply to receptor-ligand interactions. researchgate.net

Furthermore, modifications to the aromatic ring, such as the introduction of fluoro-substituents, have been shown to be among the most active and selective for certain transporters. nih.gov Structure-activity relationship studies on a series of N-4-t-butylbenzyl propanamide antagonists for the TRPV1 receptor revealed that substitutions on the benzyl ring significantly affect binding affinity and potency. nih.gov For instance, the introduction of a fluoro group at the 3-position of the N-4-t-butylbenzyl moiety resulted in a compound with high binding affinity and potent antagonism for both rat and human TRPV1. nih.gov This highlights that both the steric bulk of the tert-butyl group and the electronic nature of other aromatic substituents are crucial for optimizing biological activity.

| Compound | Substitution on Benzyl Ring | Binding Affinity (Ki, nM) for rTRPV1 | Antagonist Potency (IC50, nM) for rTRPV1 | Antagonist Potency (IC50, nM) for hTRPV1 |

|---|---|---|---|---|

| Parent Compound | 4-tert-Butyl | 1.5 | 1.8 | 2.5 |

| Analogue 54 | 4-tert-Butyl, 3-Fluoro | 0.9 | 1.1 | 1.9 |

The benzyl group itself is a key pharmacophoric element, primarily facilitating interactions within the binding pocket of a protein through non-covalent forces. researchgate.net Protein-ligand interactions are governed by factors of geometry and chemistry, including shape complementarity, hydrophobic effects, hydrogen bonds, and electrostatic interactions. researchgate.net The aromatic ring of the benzyl group is crucial for establishing hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine in the target's binding site.

These hydrophobic contacts are often enriched in high-efficiency ligands and are fundamental to the stability of the protein-ligand complex. nih.gov In addition to general hydrophobic interactions, the π-electron system of the aromatic ring can participate in more specific non-covalent interactions, such as π-π stacking with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine). These interactions are directional and contribute significantly to both the binding affinity and the specific orientation of the ligand within the active site. nih.gov

Contribution of the 4-Piperidinylmethyl Ether Moiety to Ligand-Target Recognition

The 4-piperidinylmethyl ether moiety is a pivotal component for ligand-target recognition, primarily due to the conformational behavior of the piperidine (B6355638) ring and the physicochemical properties of its nitrogen atom.

The piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, typically adopts a low-energy chair conformation. tandfonline.comresearchgate.net However, the orientation of substituents on the ring (axial vs. equatorial) can be influenced by subtle steric and electronic factors, which in turn significantly impacts binding affinity. nih.gov For instance, pseudoallylic strain can force a substituent at the 2-position into an axial orientation when the piperidine nitrogen is bonded to an aromatic ring or is acylated. nih.gov While the chair conformation is most common, twist-boat conformations are also possible and can be relevant for biological activity. nih.gov

The conformational preference of the piperidine ring and its substituents is critical as it dictates the three-dimensional arrangement of the pharmacophoric groups, influencing how the ligand fits into a binding site. nih.gov Computational and NMR studies on fluorinated piperidine derivatives have shown that conformational behavior is influenced by a complex interplay of charge-dipole interactions, hyperconjugation, and steric factors. researchgate.netresearchgate.net For example, a strong preference for an axial fluorine conformation can be observed, which is counterintuitive based on simple steric arguments but is rationalized by stabilizing electrostatic interactions (e.g., C-F···HN+ charge-dipole) in certain environments. nih.govresearchgate.net This demonstrates that the specific substitution pattern and the resulting conformational bias are key elements in molecular design.

| Compound | Conformation Favored | ΔG (Axial - Equatorial) | Reference |

|---|---|---|---|

| 1,2-dimethylpiperidine | Equatorial | +1.8 | nih.gov |

| 2-methyl-1-phenylpiperidine | Axial | -1.0 | nih.gov |

| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 | nih.gov |

| 3-fluoropiperidinium (gas phase) | Axial | -4.8 | researchgate.net |

| 3-fluoropiperidinium (aqueous) | Axial | -1.8 | researchgate.net |

The nitrogen atom within the piperidine ring is a "privileged element" in medicinal chemistry. tandfonline.comtandfonline.com Its basicity is one of its most critical features. At physiological pH, this nitrogen is often protonated, carrying a positive charge. This cationic center can form a crucial ionic interaction, or salt bridge, with negatively charged amino acid residues like aspartate or glutamate in a receptor's binding site. nih.gov This strong, long-range electrostatic interaction often serves as a primary anchor point for the ligand. nih.gov

The pKa of the piperidine nitrogen can be fine-tuned by modifying its surrounding substituents, which provides a handle to optimize a molecule's properties. tandfonline.comtandfonline.com Substituents in the β-position to the amino group, for example, can have pronounced stereospecific effects on amine basicity. researchgate.net

Beyond ionic interactions, the piperidine nitrogen is a key player in hydrogen bonding. acs.org In its neutral state, it can act as a hydrogen bond acceptor. When protonated, the N-H group becomes an excellent hydrogen bond donor. kubinyi.de These directional hydrogen bonds with suitable residues (e.g., serine, threonine, asparagine, or even the backbone carbonyls of the protein) are vital for achieving high binding affinity and selectivity. nih.govkubinyi.de Docking studies frequently highlight crucial hydrogen bonds between ligands and receptors that contribute to potency. nih.gov The ability of the piperidine nitrogen to engage in these multiple, potent interactions underscores its importance for ligand-target recognition.

Modulations of the Ether Linkage and its Conformational Flexibility on SAR

The flexibility of the ether bond allows for rotation, granting the molecule a degree of conformational freedom. This flexibility can be advantageous, allowing the ligand to adapt its conformation to fit optimally within the binding site, a concept related to "induced fit" in protein-ligand interactions. nih.gov However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which reduces affinity. Therefore, a common strategy in drug design is to replace flexible alkyl linkers with more rigid or semi-rigid moieties. nih.gov This can better pre-organize the molecule in a bioactive conformation, reducing the entropic cost of binding and potentially increasing affinity. nih.gov

The ether oxygen atom itself can also participate in binding. As a hydrogen bond acceptor, it can form interactions with suitable donor groups in the protein active site. kubinyi.de However, theoretical studies and statistical analyses suggest that sp3-hybridized oxygen atoms directly linked to an sp2-carbon, as in aromatic ethers, are relatively poor hydrogen-bond acceptors. kubinyi.de

Mechanistic Probes and Target Engagement Profiling of 4 Tert Butyl Benzyl 4 Piperidinylmethyl Ether Derivatives

Interactions with G-Protein Coupled Receptors (GPCRs)

The structural motif of a 4-substituted benzyl (B1604629) group linked to a piperidine (B6355638) moiety is a common feature in a variety of centrally active compounds. This core structure allows for interaction with several G-protein coupled receptors, including serotonin (B10506) and opioid receptors.

5-HT4 Receptor Antagonism/Agonism: Mechanistic Insights into Ligand-Receptor Interactions

The 5-HT4 receptor, a Gs-coupled GPCR, is a key modulator of neurotransmission in the central and peripheral nervous systems. Ligands targeting this receptor have shown potential in treating cognitive disorders and gastrointestinal motility issues. The interaction of 4-(tert-Butyl)benzyl 4-piperidinylmethyl ether derivatives with the 5-HT4 receptor is of significant interest for understanding their potential therapeutic applications.

While specific binding affinity data for this compound at the 5-HT4 receptor are not extensively documented in publicly available research, studies on structurally related compounds provide valuable insights. For instance, a series of phenanthridine (B189435) derivatives, which also feature a piperidine moiety, have been evaluated for their affinity towards the 5-HT4 receptor. nih.gov The structure-affinity relationship studies in this series highlight the importance of the tricyclic core and substitutions on it for achieving high affinity. Introduction of a fluorine atom at position 4 of the phenanthridine ring and an additional nitrogen atom within the tricyclic framework led to a significant increase in affinity and selectivity for the 5-HT4 receptor, with one antagonist exhibiting a high affinity of 0.04 nM. nih.gov

These findings suggest that the nature of the aromatic system and its substituents plays a crucial role in the binding of ligands to the 5-HT4 receptor. For this compound, the tert-butyl group on the benzyl ring likely influences the lipophilicity and steric bulk, which in turn would affect its binding affinity and selectivity for different 5-HT4 receptor subtypes.

Table 1: Binding Affinities of Structurally Related Compounds at the 5-HT4 Receptor This table is based on data for structurally related phenanthridine derivatives and is intended to be illustrative of the types of affinities that might be observed for piperidine-containing compounds.

| Compound | Modification | Ki (nM) at h-5-HT4R | Reference |

|---|---|---|---|

| Phenanthridine derivative 4a | Non-substituted | 51 | nih.gov |

| Phenanthridine derivative 4v | Nitrogen introduction in tricycle | 0.04 | nih.gov |

Molecular modeling and site-directed mutagenesis studies have been instrumental in elucidating the binding pocket of the 5-HT4 receptor. These studies have identified key amino acid residues that are critical for ligand binding and receptor activation. While these studies have not been conducted specifically with this compound, the general principles of ligand-receptor interactions at the 5-HT4 receptor would apply.

Key residues in the transmembrane domains (TMs) of the 5-HT4 receptor are known to form crucial interactions with ligands. For example, aspartate in TM3 is often involved in an ionic interaction with the protonated nitrogen of the piperidine ring, a common feature in many 5-HT4 receptor ligands. Aromatic residues in TMs 5, 6, and 7 can form hydrophobic and pi-stacking interactions with the aromatic portions of the ligands. The specific conformation adopted by the ligand within the binding pocket will determine whether it acts as an agonist or an antagonist.

Opioid Receptor Modulation: Delta and Kappa Receptor Agonism/Antagonism Mechanisms

The piperidine scaffold is also a well-known pharmacophore for opioid receptor ligands. Depending on the substitutions on the piperidine ring and its nitrogen atom, these compounds can exhibit a range of activities at mu, delta, and kappa opioid receptors.

The selectivity of piperidine derivatives for different opioid receptor subtypes is highly dependent on their chemical structure. For instance, a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative has been identified as a highly potent and selective kappa opioid receptor antagonist. nih.gov This compound demonstrated a high affinity for the kappa receptor with a Ki of 0.3 nM and was highly selective over mu and delta receptors. nih.gov

Conversely, other structural modifications can lead to dual agonism at both kappa and delta opioid receptors. Research on morphine analogs has shown that specific changes to the scaffold can result in compounds with potent antinociceptive effects mediated through the activation of both kappa and delta receptors. nih.gov The 4-(tert-Butyl)benzyl group in this compound would be a key determinant of its selectivity profile at the opioid receptors, with the bulky tert-butyl group potentially favoring interactions with specific sub-pockets within the receptor binding sites.

Table 2: Opioid Receptor Selectivity of a Structurally Related Piperidine Derivative This table is based on data for a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative and illustrates the potential for high selectivity.

| Receptor | Ki (nM) | Selectivity Ratio (mu/kappa) | Selectivity Ratio (delta/kappa) | Reference |

|---|---|---|---|---|

| Kappa | 0.3 | 570 | >16600 | nih.gov |

Enzyme Inhibition Mechanisms

In addition to their interactions with GPCRs, piperidine-containing compounds have been investigated for their potential to inhibit various enzymes. The ether linkage and the substituted benzyl and piperidine rings in this compound suggest that it could interact with enzymes involved in drug metabolism or those targeted for therapeutic intervention.

Studies on other piperidinone derivatives have shown that they can act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.org For example, a series of α,β-unsaturated carbonyl based piperidinone derivatives exhibited inhibitory activity against both AChE and BuChE, with some derivatives showing selectivity for one enzyme over the other. acgpubs.org The mechanism of inhibition often involves the binding of the ligand to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. The specific interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the enzyme's active site residues determine the potency and selectivity of inhibition.

While direct evidence for enzyme inhibition by this compound is lacking, its structural features suggest that it could potentially interact with enzymes like cholinesterases or cytochrome P450 enzymes involved in its metabolism. Further research would be necessary to elucidate the specific enzyme inhibition profile and the underlying mechanisms for this compound and its derivatives.

Protein Kinase B (Akt) Inhibition: Elucidation of ATP-Competitive Binding and Kinase Selectivity

There is no available scientific literature that investigates the inhibitory activity of this compound against Protein Kinase B (Akt). Consequently, there is no data on its binding mechanism, such as whether it would act as an ATP-competitive inhibitor, nor is there any information regarding its selectivity profile against a panel of other kinases.

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | Inhibition Data (e.g., IC₅₀, Kᵢ) |

| Akt1 | Data not available |

| Akt2 | Data not available |

| Akt3 | Data not available |

| Other Kinases | Data not available |

This table is for illustrative purposes; no experimental data for this compound has been published.

Thrombin Inhibition: Mechanistic Aspects of Active Site Recognition

No studies have been published detailing the interaction of this compound with thrombin. As such, there is no information on its potential inhibitory effects or the mechanistic aspects of how it might recognize and bind to the active site of this key coagulation enzyme.

Table 2: Thrombin Inhibition Data for this compound

| Parameter | Value |

| IC₅₀ | Data not available |

| Kᵢ | Data not available |

| Mechanism of Inhibition | Data not available |

This table is for illustrative purposes; no experimental data for this compound has been published.

Other Biological Interactions and Functional Modulation Studies

Beyond the specific targets mentioned above, there is a general absence of published research on any other biological interactions or functional modulation studies involving this compound. Its broader pharmacological profile remains uncharacterized in the public scientific domain.

Advanced Research Methodologies and Computational Investigations for 4 Tert Butyl Benzyl 4 Piperidinylmethyl Ether

Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Research

The definitive structural confirmation of a synthesized compound like 4-(tert-Butyl)benzyl 4-piperidinylmethyl ether relies on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. For a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, ¹³C NMR showed distinct signals for aliphatic methyl carbons around 20-21 ppm and aromatic carbons between 126-141 ppm nih.gov. Similarly, for the target compound, one would expect characteristic signals for the tert-butyl group, the distinct aromatic protons on the benzyl (B1604629) ring, and the protons within the piperidine (B6355638) ring. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the precise connectivity of the ether linkage between the benzyl and piperidinylmethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify functional groups. The spectrum for this compound would be expected to show characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for aliphatic and aromatic groups, and potentially N-H stretching if the piperidine nitrogen is not fully substituted.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the unambiguous determination of the compound's elemental formula (C₁₇H₂₇NO). Fragmentation patterns observed in MS/MS analysis can further corroborate the proposed structure by showing the loss of characteristic fragments, such as the tert-butyl group or the piperidinylmethyl moiety.

Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Determines the number and environment of hydrogen atoms. | Signals for tert-butyl protons, aromatic protons, piperidine ring protons, and methylene (B1212753) protons of the ether linkage. |

| ¹³C NMR | Determines the number and environment of carbon atoms. | Signals for tert-butyl carbons, aromatic carbons, piperidine ring carbons, and ether linkage carbons. |

| FT-IR | Identifies functional groups. | Characteristic peaks for C-O-C (ether), C-H (aliphatic/aromatic), and N-H stretches. |

| HRMS | Confirms molecular formula. | Precise mass measurement corresponding to C₁₇H₂₇NO. |

Protein Crystallography and Co-Crystal Structure Analysis of Ligand-Target Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule in its solid state. For pharmacologically active compounds, co-crystallizing the ligand with its biological target (e.g., a protein or enzyme) provides unparalleled insight into the binding interactions at an atomic level. nih.gov

While no co-crystal structures involving this compound are publicly available, studies on analogous structures demonstrate the utility of this method. For instance, X-ray diffraction analysis of a similar piperidine derivative revealed a chair conformation for the piperidine ring and established the precise bond angles and intermolecular interactions, such as C-H···O and C-H···π bonds, that stabilize the crystal packing. nih.govsemanticscholar.orgmdpi.com In a co-crystal structure, these analyses would reveal: researchgate.net

Binding Pose : The exact orientation and conformation of the ligand within the protein's active site.

Key Interactions : Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, the piperidine nitrogen could act as a hydrogen bond acceptor or, if protonated, a donor. The tert-butylbenzyl group would likely engage in hydrophobic or π-stacking interactions. acs.org

Conformational Changes : Any structural changes induced in the protein upon ligand binding.

Computational Chemistry and Chemoinformatics Approaches

In the absence of experimental co-crystal structures, or to complement them, computational techniques provide predictive insights into ligand-target interactions and properties. nih.gov

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Using software like AutoDock Vina, a 3D model of the ligand is placed into the binding site of a protein structure (obtained from crystallography or homology modeling), and a scoring function estimates the binding affinity (e.g., in kcal/mol). nih.gov Docking studies on structurally related benzyl-piperidine compounds against various protein targets have revealed key binding modes, highlighting the importance of steric, electrostatic, and hydrophobic interactions. nih.govnih.gov For this compound, docking could predict how the bulky tert-butyl group fits into hydrophobic pockets and whether the ether oxygen or piperidine nitrogen participate in hydrogen bonding. nih.gov

Molecular Dynamics (MD) Simulations extend the static picture from docking by simulating the movement of atoms in the ligand-protein complex over time. nih.govresearchgate.net This provides a more realistic view of the binding stability. MD simulations can assess the flexibility of the ligand in the binding pocket, the stability of key hydrogen bonds, and calculate binding free energies, offering a more rigorous prediction of affinity than docking alone. researchgate.netresearchgate.net A stable root-mean-square deviation (RMSD) of the ligand over the simulation time would indicate a stable binding mode. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govdaneshyari.comresearchgate.net To build a QSAR model, researchers synthesize a library of analogs of a lead compound, such as this compound, and measure their biological activity.

Various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each analog. A mathematical model is then generated to correlate these descriptors with activity. A robust QSAR model can:

Predict the activity of new, unsynthesized compounds.

Identify which molecular properties are most important for activity, guiding further optimization.

For example, a QSAR study on piperidine derivatives identified key topological descriptors that correlated with their toxicity, providing a model to design new molecules with potentially lower toxicity. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.govresearchgate.net This model can be generated based on the structure of a known active ligand (ligand-based) or from the protein's active site (structure-based). nih.govresearchgate.net For a molecule like this compound, a pharmacophore model might include a hydrophobic feature for the tert-butylbenzyl group and a positive ionizable/hydrogen bond acceptor feature for the piperidine nitrogen. nih.gov

Once a pharmacophore model is established, it can be used for Virtual Screening (VS) . wikipedia.orgnih.govmdpi.comresearchgate.net In VS, large digital libraries containing millions of compounds are computationally filtered to identify molecules that match the pharmacophore model. This process rapidly narrows down the vast chemical space to a manageable number of "hits" that can be acquired and tested experimentally, significantly accelerating the discovery of new lead compounds. nih.gov

| Computational Method | Primary Goal | Application to the Target Compound |

| Molecular Docking | Predict binding pose and estimate affinity. | Identify likely binding orientation in a target protein and prioritize for synthesis. |

| Molecular Dynamics | Assess the stability of the ligand-protein complex over time. | Confirm if the docked pose is stable and analyze dynamic interactions. |

| QSAR | Correlate chemical structure with biological activity. | Predict the activity of new analogs and guide lead optimization. |

| Pharmacophore Modeling | Identify key 3D features required for activity. | Create a model of essential binding features for use in virtual screening. |

| Virtual Screening | Search large compound libraries for potential hits. | Discover novel compounds with different core structures that match the pharmacophore. |

Beyond initial hit identification, computational tools are critical for predicting a compound's broader pharmacological profile. mdpi.com

Target Binding and Selectivity : Drug selectivity is crucial for minimizing off-target side effects. aganitha.ai Computational approaches can predict selectivity by docking the same ligand against multiple related protein targets (e.g., different receptor subtypes). nih.govnih.gov By comparing the predicted binding energies, researchers can estimate whether a compound is likely to be selective for its intended target. For instance, if the target compound binds to receptor A with a calculated energy of -10 kcal/mol but to the related receptor B with -6 kcal/mol, it is predicted to be selective for A. nih.gov

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before it is even synthesized. nih.govbenthamscience.com By analyzing physicochemical properties like lipophilicity (LogP), molecular weight, and polar surface area, these models can predict factors like oral bioavailability and blood-brain barrier penetration. For example, studies on related benzyl-piperidine compounds have used virtual ADME predictions to evaluate their drug-likeness and potential toxicity. nih.govnih.gov

Mechanistic Pathways : MD simulations and quantum mechanics (QM) calculations can provide insights into the mechanistic pathways of ligand binding or enzyme inhibition. These methods can model the transition states of chemical reactions or map the energetic landscape of a ligand as it enters a binding site, offering a detailed picture of the mechanism of action at a molecular level.

Future Research Directions and Translational Potential in Chemical Biology

Rational Design of Novel Chemical Entities Based on the 4-(tert-Butyl)benzyl 4-piperidinylmethyl Ether Scaffold

The rational design of new molecules around a core scaffold is a cornerstone of modern drug discovery. The this compound structure offers multiple points for modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. nbinno.com

Key areas for rational design include:

Modification of the Benzyl (B1604629) Ring: The 4-tert-butyl substitution provides a starting point. The tert-butyl group is often used to impart steric bulk and can influence receptor binding and metabolic stability. chemrxiv.org Future designs could explore shifting the position of the tert-butyl group (e.g., to the 2- or 3-position) or replacing it with other lipophilic groups of varying sizes, such as isopropyl, cyclohexyl, or adamantyl, to probe specific hydrophobic pockets in target proteins. Furthermore, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring could modulate the electronic properties of the molecule and its interactions with biological targets.

Alterations to the Piperidine (B6355638) Ring: The piperidine moiety is a common feature in centrally active agents and other therapeutics. nih.gov Its conformational flexibility and basic nitrogen atom are critical for target engagement. Future analogues could involve substitution at the 3- or 4-positions of the piperidine ring with various functional groups (e.g., fluoro, hydroxyl, or small alkyl groups) to enhance binding affinity and selectivity. thieme-connect.com Introducing chirality into the piperidine ring is another promising strategy, as stereoisomers often exhibit significantly different biological activities and pharmacokinetic properties. researchgate.net

Bioisosteric Replacement of the Ether Linkage: The ether linkage provides a stable connection between the benzyl and piperidinylmethyl fragments. However, its replacement with other functional groups (bioisosteres) could lead to novel compounds with improved properties. Potential bioisosteres include thioethers, amines, amides, or sulfonamides. Each replacement would alter the geometry, polarity, and hydrogen-bonding capacity of the molecule, potentially leading to new biological activities.

A systematic approach to modifying these three regions will allow for the creation of a diverse chemical library for biological screening.

Identification of Undiscovered Biological Targets and Pathways

Given that the piperidine ring is a key component in drugs targeting a wide range of biological systems, the this compound scaffold holds promise for interacting with multiple, potentially novel, targets. nih.govresearchgate.net Derivatives of this scaffold could be investigated for activity against various classes of proteins.

Potential target classes include:

G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs target GPCRs, including opioid, dopamine, and serotonin (B10506) receptors. The structural features of the scaffold are well-suited for interaction with the transmembrane domains of these receptors.

Ion Channels: Substituted piperidines are known to modulate the activity of various ion channels. The lipophilic nature of the tert-butylbenzyl group combined with the cationic piperidine nitrogen could facilitate interaction with voltage-gated or ligand-gated ion channels.

Enzymes: The scaffold could serve as a starting point for designing enzyme inhibitors. For example, piperidine derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. ajchem-a.com The scaffold could be tailored to fit into the active sites of various enzymes, including kinases, proteases, or histone deacetylases.

Phenotypic screening of a library of analogues derived from this scaffold could reveal unexpected biological activities, leading to the identification of novel targets and pathways. Subsequent mechanism-of-action studies would be crucial to deconvolute these findings and validate new therapeutic hypotheses.

Development of Innovative Synthetic Strategies for Complex Analogues

The synthesis of diverse and complex analogues based on the this compound scaffold will require the development of flexible and efficient synthetic routes. While the core structure can be assembled through standard Williamson ether synthesis, accessing a wide range of functionalized derivatives will necessitate more advanced strategies.

Future synthetic efforts could focus on:

Modular and Convergent Synthesis: Developing a synthetic pathway where the three main components (functionalized benzyl alcohol, the ether linkage precursor, and the substituted piperidine) can be synthesized separately and then coupled in the final steps. This approach would allow for the rapid generation of a large number of analogues.

Late-Stage Functionalization: Creating methods to modify the scaffold after the core structure has been assembled. This is a highly efficient strategy in medicinal chemistry. Techniques such as C-H activation could be explored to directly functionalize the benzyl or piperidine rings, avoiding the need for de novo synthesis of each analogue.

Flow Chemistry and Automation: Employing flow chemistry could enable a safer, more efficient, and scalable synthesis of these compounds. beilstein-journals.org Automated synthesis platforms could be used to rapidly generate libraries of analogues for high-throughput screening.

The development of innovative synthetic methodologies will be critical to fully explore the chemical space around this scaffold and to realize its translational potential.

| Modification Site | Example Modifications | Rationale |

| Benzyl Ring | Isopropyl, Cyclohexyl, Phenyl | Modulate lipophilicity and steric bulk |

| Methoxy, Fluoro, Cyano | Alter electronic properties and metabolic stability | |

| Piperidine Ring | 3-Fluoro, 4-Hydroxyl | Introduce polarity, influence pKa, create chiral centers thieme-connect.com |

| N-alkylation (e.g., with ethyl, propyl) | Modify basicity and steric hindrance around the nitrogen | |

| Linker | Thioether, Amine, Sulfonamide | Bioisosteric replacement to alter geometry and H-bonding ajchem-a.com |

Q & A

Advanced Research Question

- In Vitro Assays :

- CYP450 Inhibition : Use human liver microsomes to evaluate metabolic stability and drug-drug interaction potential.

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction.

- In Vivo Studies : Administer radiolabeled compound (e.g., ¹⁴C-labeled) to track distribution and excretion in rodent models.

- Target Engagement : Surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinity to receptors (e.g., GPCRs) .

How can researchers address contradictions in experimental data regarding stability under different conditions?

Advanced Research Question

Discrepancies in stability data (e.g., pH-dependent hydrolysis) require systematic validation:

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, UV light) and monitor via HPLC-MS.

- Isotopic Labeling : Use deuterated analogs to trace degradation pathways and identify labile functional groups.

- Computational Modeling : Density functional theory (DFT) calculations predict hydrolysis susceptibility of the ether bond under varying pH .

Document conditions rigorously (solvent, temperature, catalysts) to isolate variables causing discrepancies.

What spectroscopic techniques are prioritized for structural characterization?

Basic Research Question

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at ~1.3 ppm, piperidine protons at 2.5–3.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals.

- IR Spectroscopy : Detect ether linkages (C-O-C stretch ~1100 cm⁻¹) and absence of hydroxyl peaks.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 292.2) .

What are the environmental persistence and biodegradation pathways of this compound?

Advanced Research Question

- Biodegradation Screening : Use OECD 301F (manometric respirometry) to assess aerobic microbial degradation in activated sludge. Methyl tert-butyl ether (MTBE) analogs show variable mineralization rates (5–40% in 28 days), suggesting structural similarities may limit biodegradability .

- Hydrolysis Studies : Monitor half-life in buffered solutions (pH 4–9). Tert-butyl ethers are typically resistant to hydrolysis but may degrade via radical pathways in UV-rich environments .

- Soil Mobility : Column leaching experiments (OECD 121) evaluate adsorption coefficients (Kd); log Kow <3 suggests moderate mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.